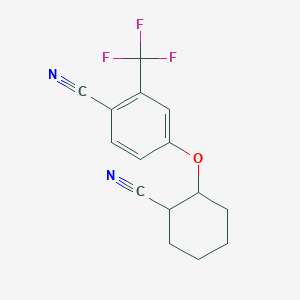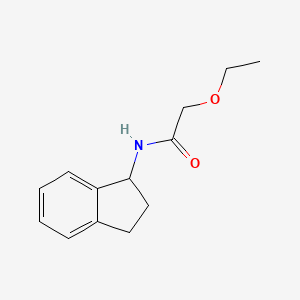
2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate is a compound that belongs to the class of ethanolamine-based lipids It is characterized by the presence of an aminoethyl group attached to a long-chain polyunsaturated fatty acid, specifically eicosatetraenoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate typically involves the esterification of eicosatetraenoic acid with ethanolamine. The reaction is usually carried out under mild conditions to prevent the degradation of the polyunsaturated fatty acid. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as catalysts. The reaction is performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as column chromatography and recrystallization to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate can undergo various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid moiety can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanolamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Primary amines.
Substitution: Eicosatetraenoic acid and ethanolamine.
科学的研究の応用
2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex lipids and as a model compound for studying lipid oxidation and reduction reactions.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of cancer, inflammation, and metabolic disorders. The compound’s ability to modulate lipid metabolism and signaling pathways makes it a promising candidate for drug development.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient and moisturizing properties.
作用機序
The mechanism of action of 2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling pathways. The compound can interact with various molecular targets, including enzymes involved in lipid metabolism and receptors involved in cell signaling. By modulating these targets, the compound can exert anti-inflammatory, anticancer, and metabolic effects.
類似化合物との比較
Similar Compounds
2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate: Characterized by the presence of an aminoethyl group and a polyunsaturated fatty acid.
5,8,11,14-eicosatetraenyl (3-aminopropyl)phosphonate: Similar structure but with a phosphonate group instead of an ester linkage.
Monoethanolamine (Etn): A simpler compound with a single ethanolamine group.
Uniqueness
This compound is unique due to its specific combination of an aminoethyl group and a polyunsaturated fatty acid. This structure allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
特性
分子式 |
C22H37NO2 |
|---|---|
分子量 |
347.5 g/mol |
IUPAC名 |
2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3/b7-6+,10-9+,13-12+,16-15+ |
InChIキー |
DLHLOYYQQGSXCC-CGRWFSSPSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCCN |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B14798187.png)
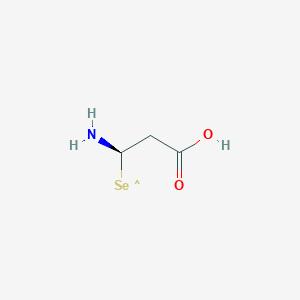
![2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine](/img/structure/B14798190.png)
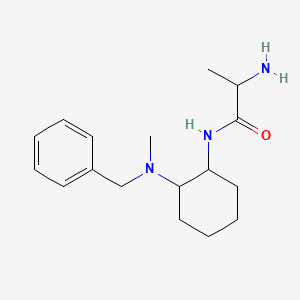

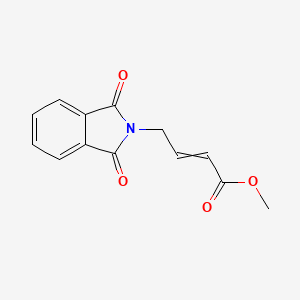
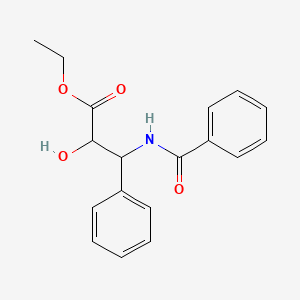
![10H-[1,2,5,8,11,14,17,20,23,26,29,32,35]Dithiaundecaazacyclooctatriacontino[11,10-b]isoquinoline,cyclic peptide deriv](/img/structure/B14798226.png)
![tert-butyl N-[1-[2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]imidazo[4,5-c]pyridin-4-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B14798227.png)

![1-{5-Tert-Butyl-3-[(1,1-Dioxidothiomorpholin-4-Yl)carbonyl]thiophen-2-Yl}-3-Naphthalen-1-Ylurea](/img/structure/B14798240.png)
![(8S)-1,6,7,8-Tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B14798242.png)
